6,7-Dinitro-2,3-quinoxalinedione
Description
Structure
3D Structure
Properties
CAS No. |
114828-89-6 |
|---|---|
Molecular Formula |
C8H2N4O6 |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
6,7-dinitroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H |
InChI Key |
YEUPBRRGMWBCEB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
6,7-Dinitro-2,3-quinoxalinedione |
Origin of Product |
United States |
Synthetic Methodologies and Targeted Chemical Modifications
Established Synthetic Pathways for the Quinoxalinedione (B3055175) Core of DNQX
The synthesis of the foundational quinoxaline-2,3-dione scaffold can be achieved through several established methods, primarily involving the condensation of an o-phenylenediamine (B120857) with an oxalic acid derivative.
A prevalent and straightforward approach is the direct condensation of o-phenylenediamine with oxalic acid. nih.govarcjournals.org This reaction is typically carried out under heating. Variations of this method aim to improve yield and reaction conditions. For instance, the cyclocondensation can be performed using conventional heating under reflux, often in the presence of an acid catalyst. arcjournals.org
More contemporary methods offer greener and more efficient alternatives. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. nih.gov Another environmentally conscious approach is a solvent-free grinding method, where o-phenylenediamine and oxalic acid dihydrate are ground together at room temperature, leading to the formation of the quinoxaline-2,3-dione core with high atom economy.
The direct synthesis of 6,7-dinitro-2,3-quinoxalinedione (DNQX) involves the nitration of the pre-formed quinoxaline-2,3-dione core. This electrophilic aromatic substitution is a critical step to install the two nitro groups at the 6 and 7 positions of the benzene (B151609) ring, which are crucial for the compound's antagonist activity. A plausible route involves the treatment of quinoxaline-2,3-dione with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. A similar strategy has been reported for the synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline, highlighting the feasibility of regioselective nitration on related heterocyclic systems. researchgate.net A patent for a related compound describes the nitration of a 6-methoxy-2,3-quinoxalinedione derivative by heating with a nitric acid solution to yield the 7-nitro product, further supporting the viability of this synthetic strategy.
The following table summarizes various synthetic approaches for the quinoxaline-2,3-dione core:
| Starting Materials | Reagents and Conditions | Product | Key Features |
| o-Phenylenediamine, Oxalic Acid Dihydrate | Reflux, oil bath, 1.5 hours | Quinoxaline-2,3-dione | Conventional heating method. nih.gov |
| o-Phenylenediamine, Oxalic Acid Dihydrate | Microwave irradiation (400 W), 3 min, then 1 min with water | Quinoxaline-2,3-dione | Rapid and efficient method with high yield (88%). nih.gov |
| o-Phenylenediamine, Oxalic Acid Dihydrate | Grinding at room temperature | Quinoxaline-2,3-dione | Solvent-free, green chemistry approach. |
| Quinoxaline-2,3-dione | Nitrating agent (e.g., HNO₃/H₂SO₄) | This compound (DNQX) | Electrophilic aromatic substitution to introduce nitro groups. |
Strategies for Isotopic Labeling of DNQX for Mechanistic Studies
Isotopic labeling of molecules like DNQX is an invaluable tool for elucidating their mechanisms of action, receptor binding kinetics, and metabolic pathways. While specific protocols for the direct isotopic labeling of DNQX with common isotopes such as Carbon-14 (¹⁴C) or Tritium (B154650) (³H) are not readily found in the public literature, the synthesis of radiolabeled analogs for positron emission tomography (PET) studies has been reported, providing insight into potential labeling strategies.
A notable example is the radiosynthesis of [¹⁸F]fluoro-7-nitro-quinoxaline-2,3-dione ([¹⁸F]FNQX) and 7-[¹⁸F]fluoro-6-cyano-quinoxaline-2,3-dione ([¹⁸F]FCQX). These compounds were developed as potential radioligands for imaging AMPA receptors in vivo. The synthesis involved the nucleophilic substitution of a nitro or cyano precursor with [¹⁸F]fluoride. The radiosyntheses of [¹⁸F]FNQX and [¹⁸F]FCQX were achieved with radiochemical yields of 8 ± 2% and 3 ± 2%, respectively. This approach demonstrates the feasibility of introducing a positron-emitting isotope onto the quinoxalinedione scaffold, which is essential for PET imaging studies.
Although direct labeling of the DNQX molecule with ¹⁴C or ³H is not explicitly detailed, general strategies for incorporating these isotopes can be postulated. For ¹⁴C labeling, one could envision utilizing a ¹⁴C-labeled precursor in the initial synthesis, such as ¹⁴C-labeled oxalic acid. This would incorporate the ¹⁴C isotope into the carbonyl carbons of the quinoxaline-2,3-dione core. Subsequent nitration would then yield [¹⁴C]DNQX. For ³H labeling, catalytic tritium exchange of DNQX or a suitable precursor in the presence of tritium gas and a catalyst could potentially introduce tritium atoms at various positions on the aromatic ring.
Development of Water-Soluble Derivatives of DNQX for Enhanced Research Utility (e.g., Disodium (B8443419) Salt)
A significant limitation of DNQX for in vitro and in vivo research is its poor solubility in aqueous solutions. To overcome this, water-soluble derivatives have been developed, with the most common being the DNQX disodium salt . tocris.comrndsystems.com This salt form dramatically enhances the compound's utility in biological experiments, allowing for easier preparation of stock solutions and more accurate administration in physiological buffers. tocris.comrndsystems.com
The preparation of the DNQX disodium salt involves treating DNQX with a sodium base. The two acidic protons on the nitrogen atoms of the dione (B5365651) ring can be deprotonated to form the disodium salt. A general method for forming sodium salts of N-heterocyclic compounds involves reacting the parent compound with a strong sodium base, such as sodium hydride or sodium hydroxide (B78521), in a suitable solvent. For DNQX, reacting it with two equivalents of a base like sodium hydroxide in an aqueous or alcoholic medium, followed by evaporation of the solvent or precipitation, would yield the disodium salt.
The resulting disodium salt is significantly more soluble in water compared to the parent DNQX. rndsystems.com For instance, the solubility of DNQX disodium salt in water is reported to be up to 100 mM. rndsystems.com This enhanced solubility is critical for a wide range of neurophysiological and pharmacological studies where precise concentrations in aqueous media are required.
The following table outlines the properties of DNQX and its disodium salt:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility |
| This compound (DNQX) | C₈H₄N₄O₆ | 252.14 sigmaaldrich.com | Poorly soluble |
| DNQX Disodium Salt | C₈H₂N₄Na₂O₆ | 296.10 rndsystems.com | Soluble up to 100 mM rndsystems.com |
Molecular and Computational Investigations of Dnqx Receptor Interactions
Acid-Base Properties and Protonation States of DNQX in Aqueous and Biological Media
The interaction between 6,7-Dinitro-2,3-quinoxalinedione (DNQX) and its target receptors is fundamentally influenced by its chemical properties in physiological environments. Understanding the acid-base characteristics and resulting protonation states of DNQX is crucial for a comprehensive analysis of its receptor binding efficacy.
The acidity constants (pKa) of a molecule dictate its charge state at a given pH. For DNQX, a quinoxalinedione (B3055175) derivative, these values are critical as they determine the predominant ionic species in biological systems. At physiological pH, DNQX is largely neutral. acs.org Spectroscopic methods are commonly employed to experimentally determine pKa values. These techniques monitor changes in the absorbance or fluorescence spectra of a compound as a function of pH. While specific experimental pKa values for DNQX determined by spectroscopy are not detailed in the provided search results, the general methodology is well-established. For similar compounds, techniques like UV-visible spectrophotometry are used to track the spectral shifts that occur upon protonation or deprotonation of ionizable groups.
In addition to experimental approaches, advanced computational chemistry methods provide powerful tools for estimating the pKa values of molecules like DNQX. nih.govnih.gov These methods can be particularly useful for screening large libraries of compounds or when experimental determination is challenging. nih.gov Quantum mechanical methods, such as those based on density functional theory (DFT), can be combined with continuum solvation models (like COSMO or SMD) to calculate the Gibbs free energy change of dissociation in an aqueous environment. nih.govadelphi.edursc.org This allows for the prediction of pKa values. Another approach involves using an isodesmic reaction, where the pKa is calculated relative to a chemically similar reference compound with a known experimental pKa. adelphi.edu For complex molecules, methods that account for multiple ionization states and tautomers are necessary for accurate predictions. nih.govresearchgate.net
| Method | Description | Key Features |
|---|---|---|
| Spectroscopic Methods (e.g., UV-visible) | Experimental technique that measures changes in light absorption at different pH values to determine pKa. | - Direct measurement
|
| Quantum Mechanical (QM) Methods (e.g., DFT) | Theoretical approach that calculates the energy of the molecule in its protonated and deprotonated states to predict pKa. nih.govrsc.org | - High accuracy potential
|
| Isodesmic Reaction Methods | Computational method that calculates the relative pKa of a target molecule compared to a known reference compound. adelphi.edu | - Can improve accuracy by error cancellation |
The protonation state of DNQX directly impacts its ability to bind to and antagonize glutamate (B1630785) receptors. At physiological pH, DNQX is predominantly in a neutral form, which is believed to be the active form at the receptor binding site. acs.org The binding pocket of the AMPA receptor, for instance, is polar, and the neutral form of DNQX can establish specific interactions within this site. The formation of anionic species of DNQX, which would occur at higher pH values, could significantly alter its binding affinity and efficacy. Changes in charge distribution would affect the electrostatic interactions and hydrogen bonding patterns that are crucial for the ligand-receptor complex formation. While DNQX is a potent antagonist, some of its analogs exhibit even higher, low-nanomolar affinity, suggesting that subtle modifications affecting electronic properties can fine-tune binding efficacy. acs.org
Structural Biology Approaches to DNQX-Receptor Complexes
The three-dimensional structures of DNQX in complex with its target receptors provide invaluable insights into the molecular basis of its antagonist activity. X-ray crystallography has been a pivotal technique in elucidating these interactions.
High-resolution X-ray crystal structures have been determined for the ligand-binding domain (LBD) of ionotropic glutamate receptors (iGluRs), such as the GluA2 AMPA receptor subunit, in complex with DNQX. acs.orgresearchgate.net These structures reveal that the LBD is a bilobed "clamshell" structure, formed by two polypeptide segments known as S1 and S2. colorado.edunih.gov DNQX binds in the cleft between these two lobes. acs.org The crystal structure shows that the quinoxalinedione core of DNQX forms hydrogen bonds with key residues in the binding pocket, such as an arginine residue (Arg523 in GluK1) that is conserved across AMPA and kainate receptor subunits. nih.gov The binding of DNQX stabilizes an open conformation of the LBD. acs.orgresearchgate.net
| Receptor Subunit | Key Finding | Significance |
|---|---|---|
| GluA2 (AMPA Receptor) | DNQX binds in the cleft of the bilobed ligand-binding domain, stabilizing an open conformation. acs.org | Reveals the structural basis of antagonism by preventing the domain closure required for receptor activation. acs.org |
| GluK1 (Kainate Receptor) | The quinoxalinedione core of DNQX forms hydrogen bonds with the conserved Arg523 residue. nih.gov | Highlights a crucial interaction point for antagonist binding across related receptor subtypes. nih.gov |
The binding of ligands to iGluRs induces significant conformational changes that are directly linked to receptor function. elifesciences.orgnih.gov Agonists, such as glutamate and AMPA, promote a substantial closure of the LBD "clamshell," a movement of approximately 20 degrees compared to the unbound (apo) state. acs.org This domain closure is a critical step in the process of ion channel gating and receptor activation. researchgate.netnih.gov
In stark contrast, the binding of the antagonist DNQX stabilizes an open conformation of the LBD. acs.org While there is a slight domain closure of about 3.0 to 6.0 degrees compared to the apo structure, it is significantly less than that induced by agonists. acs.org This prevention of full domain closure is the primary mechanism by which DNQX acts as a competitive antagonist, blocking the conformational changes necessary for receptor activation. acs.orgresearchgate.net This finding supports the hypothesis that the degree of domain closure is directly related to the level of receptor activation. researchgate.net The ability of DNQX to stabilize this open state effectively inhibits the excitatory signaling mediated by AMPA and kainate receptors. hellobio.com
Theoretical and Computational Chemistry Applied to DNQX Binding
Theoretical and computational chemistry methods are powerful tools for investigating the molecular interactions between this compound (DNQX) and its receptor targets at an atomic level. These approaches provide insights that are often inaccessible through experimental techniques alone, elucidating the dynamics, energetics, and key structural features of the binding process.
Molecular Dynamics Simulations of DNQX Interactions with Receptor Binding Pockets
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.comnih.govnih.gov By simulating the behavior of DNQX within the receptor's binding pocket, researchers can observe the dynamic nature of their interaction, providing a deeper understanding of the binding mechanism. These simulations are crucial for evaluating the stability and binding mechanisms of ligand-receptor complexes. researchgate.net
MD studies have been employed to investigate the interaction between DNQX and the ligand-binding domain (LBD) of glutamate receptors. For instance, simulations have explored the binding of DNQX to the GluA2 subunit of the AMPA receptor. researchgate.net These simulations reveal how the receptor's binding pocket accommodates the DNQX molecule and how the flexibility of the receptor influences binding. The process typically involves starting with a known structure, often from X-ray crystallography, and then calculating the forces between atoms and their subsequent motion over a period of time. youtube.comresearchgate.net
One key finding from MD simulations is that the anionic form of DNQX (DNQXA1⁻) binds more effectively to the GluA2 pocket than the neutral form. researchgate.net This is attributed to the significant interactions between the amidic oxygens of the anionic DNQX and key residues within the binding site. researchgate.net Simulations can also model the conformational changes that occur within the receptor upon ligand binding, showing how the domains of the LBD contract or expand. elsevierpure.com In the case of DNQX, its binding as an antagonist results in minimal domain closure, which prevents the activation of the receptor. researchgate.net Cryo-electron microscopy (cryo-EM) structures, which provide the initial coordinates for these simulations, show that DNQX binds within the LBD clamshell, stabilizing it in a closed state. nih.govsobolevskylab.org
Quantum Chemical Calculations (e.g., Density Functional Theory) for Characterizing Binding Energies
Quantum chemical calculations offer a highly accurate means of characterizing the energetics of ligand-receptor interactions. nih.govarxiv.org Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of molecules, providing precise estimates of binding energies that are critical for understanding the strength and specificity of the DNQX-receptor complex. researchgate.netnih.gov
The accurate computation of protein-ligand binding free energy is a significant challenge, as it requires precise calculation of gas-phase interaction energy, solvation energy, and entropy. nih.gov DFT calculations, particularly at levels like m06-2x/6-31+G*, have been shown to provide excellent protein-ligand interaction energies. nih.gov For DNQX, theoretical calculations using Time-Dependent Density Functional Theory (TDDFT) have been performed to support experimental findings about its acidic properties and how they influence binding. researchgate.net
These quantum mechanical approaches have confirmed that the deprotonation of the quinoxalinedione is a critical factor for high-affinity binding, suggesting a strong electrostatic contribution to the interaction with a conserved arginine residue in the binding pocket of ionotropic glutamate receptors (iGluRs). researchgate.net The combination of quantum mechanics with classical simulations in hybrid models allows for high accuracy where it matters most, such as in the core binding interactions, while maintaining computational efficiency for the larger system. thequantuminsider.com Such calculations can reveal differences in binding free energy that are crucial for distinguishing between potent and weak inhibitors. thequantuminsider.com
Identification and Analysis of Key Interacting Amino Acid Residues in the DNQX Binding Site
A combination of crystallographic studies, molecular dynamics simulations, and site-directed mutagenesis has enabled the precise identification of the amino acid residues that form the binding site for DNQX in AMPA and kainate receptors. researchgate.netresearchgate.netnih.gov These residues are critical for anchoring the antagonist within the ligand-binding domain and preventing the conformational changes required for channel activation.
In the AMPA receptor subunit GluA2, DNQX settles into the ligand-binding cleft, where it forms key interactions. researchgate.net The binding of the initial glutamate to domain 1 is thought to involve interactions with residues such as Pro-478, Thr-480, and Arg-485. researchgate.net When DNQX occupies this pocket, it prevents the domain closure necessary for receptor activation. elsevierpure.comresearchgate.net Molecular dynamics studies have highlighted the importance of Arg485 in interacting with the anionic form of DNQX. researchgate.net
In the kainate receptor subunit GluK2, cryo-EM structures show that the quinoxalinedione ring of DNQX is positioned below and parallel to the aromatic ring of residue Tyr488, leading to a strong π-stacking interaction. nih.gov This interaction is a major contributor to the stable binding of DNQX in the GluK2 ligand-binding domain. nih.gov
The table below summarizes the key interacting amino acid residues in the binding sites of different receptors as identified through computational and structural studies.
| Receptor Subunit | Interacting Amino Acid Residue | Type of Interaction | Reference |
| GluA2 | Proline-478 (Pro-478) | Initial binding site contact | researchgate.net |
| GluA2 | Threonine-480 (Thr-480) | Initial binding site contact | researchgate.net |
| GluA2 | Arginine-485 (Arg-485) | Electrostatic interaction with anionic DNQX | researchgate.netresearchgate.net |
| GluA2 | Glutamate-705 (Glu-705) | Initial binding site contact | researchgate.net |
| GluK2 | Tyrosine-488 (Y488) | π-stacking with quinoxalinedione ring | nih.gov |
These detailed molecular investigations underscore the importance of specific residues in defining the antagonist properties of DNQX. The interactions identified provide a structural basis for its potent and competitive blockade of AMPA and kainate receptors and offer a template for the rational design of new receptor antagonists. researchgate.netnih.gov
Pharmacological Characterization and Receptor Subtype Selectivity of Dnqx
Competitive Antagonism Profile at Ionotropic Glutamate (B1630785) Receptors
DNQX is recognized as a potent and selective competitive antagonist at non-NMDA glutamate receptors, specifically targeting AMPA and kainate receptors. medchemexpress.commedchemexpress.com This antagonistic action arises from its ability to bind to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation and the subsequent influx of ions.
Specificity for AMPA Receptors
DNQX exhibits a high affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, effectively inhibiting their function. hellobio.com This antagonism has been demonstrated in numerous studies, where DNQX has been shown to block AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). hellobio.com The inhibitory concentration (IC50) of DNQX at AMPA receptors has been reported to be approximately 0.5 µM. medchemexpress.commedchemexpress.com This specificity makes DNQX a crucial pharmacological tool for isolating and studying the physiological roles of AMPA receptors in various neuronal circuits. nih.gov
Antagonism of Kainate Receptors
In addition to its effects on AMPA receptors, DNQX also acts as a competitive antagonist at kainate receptors. hellobio.commdpi.com While it is a potent blocker of this receptor subtype, its affinity for kainate receptors is generally lower than for AMPA receptors. medchemexpress.commedchemexpress.com The reported IC50 value for DNQX at kainate receptors is approximately 2 µM. medchemexpress.commedchemexpress.com This differential affinity allows for some degree of selectivity in experimental settings, although at higher concentrations, DNQX will block both AMPA and kainate receptors.
Modulatory Effects on NMDA Receptor Glycine (B1666218) Binding Sites
While primarily known as a non-NMDA receptor antagonist, DNQX also exhibits modulatory effects at the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.commedchemexpress.com Specifically, it can act as a competitive antagonist at the glycine co-agonist binding site on the NMDA receptor complex. nih.gov The presence of glycine is a prerequisite for the activation of NMDA receptors by glutamate. nih.gov By competing with glycine, DNQX can indirectly inhibit NMDA receptor function. However, its potency at the NMDA receptor glycine site is significantly lower than at AMPA and kainate receptors, with a reported IC50 of 40 µM. medchemexpress.commedchemexpress.com
Receptor Subtype Specificity and Relative Potency Profiling of DNQX
The pharmacological profile of DNQX is characterized by its selectivity for non-NMDA receptors over NMDA receptors. Its relative potency is highest for AMPA receptors, followed by kainate receptors, and is considerably weaker for the glycine site of NMDA receptors. medchemexpress.commedchemexpress.com This selectivity has been a key factor in its widespread use in neuroscience research to differentiate between the contributions of various iGluR subtypes to synaptic transmission and plasticity.
| Receptor Subtype | IC50 (µM) |
| AMPA | 0.5 |
| Kainate | 2 |
| NMDA (Glycine Site) | 40 |
This table presents the approximate half-maximal inhibitory concentrations (IC50) of DNQX for different ionotropic glutamate receptor subtypes, based on available research data. medchemexpress.commedchemexpress.com
Investigation of Non-Classical Mechanisms of Action
Recent research has unveiled a more complex mechanism of action for DNQX than was initially understood, particularly concerning its interaction with AMPA receptors in the presence of auxiliary proteins.
Partial Agonism in the Presence of Transmembrane AMPA Receptor Regulatory Proteins (TARPs)
A significant finding has been the discovery that transmembrane AMPA receptor regulatory proteins (TARPs) can switch the functional effect of DNQX at AMPA receptors from pure antagonism to partial agonism. hellobio.comresearchgate.netdntb.gov.ua TARPs are auxiliary subunits that associate with AMPA receptors and modulate their trafficking, gating, and pharmacology. nih.gov In the presence of TARPs, such as γ-2, DNQX can induce a small inward current, indicating that it is partially activating the receptor. nih.govnih.gov This phenomenon is not observed in the absence of TARPs, where DNQX acts as a classical competitive antagonist. researchgate.net This TARP-dependent partial agonism suggests that the interaction between the antagonist and the receptor is more dynamic than a simple blockade and is influenced by the molecular composition of the receptor complex. nih.gov
Modulation by Positive Allosteric Modulators of AMPA Receptors
The antagonistic activity of 6,7-dinitro-2,3-quinoxalinedione (DNQX) at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors can be influenced by positive allosteric modulators (PAMs). These modulators bind to a site on the receptor that is distinct from the agonist/antagonist binding site and can alter the receptor's response to ligands.
Research has shown that in the presence of transmembrane AMPA receptor regulatory protein (TARP) subunits, which are auxiliary proteins that modulate AMPA receptor function, DNQX can act as a partial agonist. hellobio.com Specifically, the TARP subunit γ2 can convert the competitive antagonist DNQX into a partial agonist. hellobio.com This suggests that the interaction between DNQX and the AMPA receptor is not static and can be dynamically modulated by the presence of other proteins in the receptor complex.
Furthermore, studies utilizing AMPA receptor-positive allosteric modulators have demonstrated an enhancement of DNQX-mediated effects under certain conditions. For instance, in neurons of the thalamic reticular nucleus (TRN), the depolarization caused by DNQX can be significantly enhanced by the positive allosteric modulator trichloromethiazide. nih.gov This potentiation by a PAM suggests a complex interplay between the binding of DNQX and the conformational state of the AMPA receptor, which can be stabilized by these modulators. nih.gov
Positive allosteric modulators of AMPA receptors, such as aniracetam (B1664956) and CX614, generally function by slowing the deactivation of the receptor after an agonist has bound. nih.govresearchgate.net They achieve this by stabilizing the closed-cleft conformation of the ligand-binding domain. nih.govresearchgate.net While these modulators are typically studied in the context of potentiating agonist effects, their ability to influence the actions of antagonists like DNQX highlights the intricate mechanisms governing AMPA receptor pharmacology. The interaction suggests that the binding of a PAM can alter the energy landscape of the receptor, thereby affecting the binding or efficacy of competitive antagonists.
pH Dependence of DNQX Binding Affinity to Ionotropic Glutamate Receptors
The binding affinity of quinoxalinedione (B3055175) antagonists, including DNQX, to ionotropic glutamate receptors (iGluRs) is sensitive to changes in the extracellular pH. Research has indicated that the inhibitory potency of certain antagonists at the N-methyl-D-aspartate (NMDA) receptor, a subtype of iGluR, is enhanced at more acidic pH levels. nih.gov This phenomenon is therapeutically relevant, as pathological conditions such as ischemia can lead to a significant drop in the pH of brain tissue. nih.gov
While much of the detailed research on pH dependence has focused on NMDA receptor antagonists, the underlying principles can be relevant to other iGluRs, including AMPA and kainate receptors, where DNQX is a primary antagonist. The ionization state of both the ligand and the amino acid residues within the receptor's binding site can be altered by pH changes. nih.govnih.gov These alterations can, in turn, affect the electrostatic interactions and hydrogen bonding that are crucial for ligand binding, thereby modifying the antagonist's affinity and efficacy. For some NMDA receptor inhibitors, a decrease in pH from 7.6 to 6.9 can result in a several-fold increase in their inhibitory potency. nih.gov
The structural basis for this pH sensitivity in some iGluR antagonists lies in the protonation of specific residues at the binding interface, which can create a more favorable environment for antagonist binding. nih.gov Although the specific residues and mechanisms for DNQX at AMPA and kainate receptors may differ from those at the NMDA receptor, the principle that pH can modulate ligand-receptor interactions remains a critical consideration in its pharmacological characterization.
Structure-Activity Relationship (SAR) Studies of Quinoxalinedione Analogues
Comparative Pharmacological Profiles with Other Quinoxalinedione Antagonists (e.g., CNQX, NBQX)
DNQX, CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) are all members of the quinoxalinedione class of antagonists for ionotropic glutamate receptors. nih.govresearchgate.net While they share a common structural scaffold, substitutions on the quinoxaline (B1680401) ring system lead to distinct pharmacological profiles, particularly in terms of their selectivity for AMPA and kainate receptors, as well as off-target effects. researchgate.nettaylorandfrancis.com
DNQX and CNQX are considered non-selective non-NMDA receptor antagonists, meaning they block both AMPA and kainate receptors. researchgate.net However, they also exhibit some activity at the glycine binding site of the NMDA receptor, acting as antagonists. researchgate.nettaylorandfrancis.com This lack of selectivity can be a confounding factor in experiments aiming to isolate the effects of AMPA or kainate receptor blockade.
In contrast, NBQX is a more potent and selective AMPA receptor antagonist, with a significantly higher selectivity for AMPA receptors over kainate receptors, estimated to be 30- to 60-fold greater. researchgate.nettaylorandfrancis.com This enhanced selectivity makes NBQX a more suitable tool for specifically studying AMPA receptor-mediated processes. researchgate.net
The following table summarizes the key pharmacological differences between these three quinoxalinedione antagonists:
| Compound | Primary Targets | Selectivity | Off-Target Effects |
| DNQX | AMPA and Kainate Receptors | Non-selective | Antagonist at the NMDA receptor glycine site researchgate.nettaylorandfrancis.com |
| CNQX | AMPA and Kainate Receptors | Non-selective | Antagonist at the NMDA receptor glycine site researchgate.nettaylorandfrancis.com |
| NBQX | AMPA Receptors | Selective for AMPA over Kainate receptors (30-60 fold) researchgate.nettaylorandfrancis.com | Less activity at the NMDA receptor glycine site compared to DNQX and CNQX |
This table is based on a compilation of findings from multiple sources.
Rational Design Principles for Modulating Ionotropic Glutamate Receptor Selectivity
The development of quinoxalinedione analogues with improved selectivity for different iGluR subtypes is guided by structure-activity relationship (SAR) studies. nih.govnih.gov The rational design of these antagonists focuses on modifying the quinoxalinedione scaffold to optimize interactions with the specific amino acid residues that form the ligand-binding pockets of AMPA, kainate, and NMDA receptors.
One key strategy for modulating selectivity involves the introduction of various substituents at different positions on the quinoxaline ring. For example, extensive SAR studies have shown that incorporating an acid functionality at the 6-position of the quinoxalinedione scaffold can tune the selectivity between AMPA, kainate, and NMDA receptors. nih.gov This approach has led to the identification of new analogues with high affinity for AMPA receptors, as well as others that are selective for specific kainate receptor subunits (e.g., GluK1 and GluK3) or show selectivity for NMDA receptors. nih.gov
Another design principle focuses on substitutions at the N1, 6, and 7 positions of the quinoxaline-2,3-dione core to achieve selectivity for kainate receptor subtypes. nih.gov For instance, the introduction of a sulfamoylbenzamide moiety at the N1 position, combined with specific substitutions at the 6 and 7 positions, has yielded analogues with micromolar affinity for GluK3 receptors. nih.gov
Furthermore, efforts to improve the physicochemical properties of these antagonists, such as aqueous solubility, have also been a focus of rational design. By creating nonplanar analogues through the introduction of bulky substituents, researchers have been able to disrupt the crystal lattice packing, leading to increased water solubility while retaining high affinity for AMPA and NMDA glycine receptors. nih.gov
The overarching principle in the rational design of quinoxalinedione antagonists is to systematically explore the chemical space around the core scaffold to identify modifications that either enhance interactions with the desired receptor subtype or introduce steric or electronic hindrances that reduce binding to off-target receptors. This approach has been instrumental in developing more selective pharmacological tools for studying the diverse functions of ionotropic glutamate receptors.
Neurophysiological and Cellular Applications of Dnqx in Research Models
Effects on Synaptic Transmission and Neuronal Excitability in Vitro/Ex Vivo
6,7-dinitroquinoxaline-2,3-dione (DNQX) is a competitive antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors. wikipedia.org Its application in neurophysiological research has been pivotal in dissecting the roles of these receptors in synaptic transmission and neuronal excitability.
DNQX is widely utilized in electrophysiological studies to block the fast component of excitatory neurotransmission mediated by AMPA/kainate receptors. It effectively reduces or completely blocks both spontaneously occurring and evoked Excitatory Postsynaptic Currents (EPSCs). hellobio.com In whole-cell voltage-clamp recordings from layer V neurons in mouse prelimbic cortex brain slices, DNQX has been shown to completely block both spontaneous and evoked EPSCs. hellobio.com Similarly, in studies of cultured dopamine (B1211576) neurons derived from stem cells, DNQX fully suppressed EPSC propagation, confirming its specific action on AMPA receptor-generated currents. Research in rat piriform cortex slices demonstrated a dose-dependent blockade of synaptic transmission by DNQX, with a half-maximal effect at approximately 2.5 µM. nih.gov This inhibitory action on EPSCs allows researchers to isolate and study the function of other receptors, such as NMDA receptors, which are also involved in excitatory synaptic transmission but have different kinetics and voltage dependencies. nih.gov
Contrary to its conventional role as an antagonist that reduces excitation, DNQX has been observed to produce complex and region-specific effects on neuronal membrane potentials. The most notable of these is a selective excitatory action on certain neuronal populations. In studies using rat thalamic slices, DNQX application did not alter the membrane potential or input resistance of ventrobasal (VB) thalamocortical relay neurons. nih.govresearchgate.net However, the same application produced a slow-onset, reversible membrane depolarization in all tested neurons of the thalamic reticular nucleus (TRN). nih.govresearchgate.net This effect persists even in the presence of tetrodotoxin (B1210768) or in low calcium/high magnesium conditions, indicating a direct postsynaptic site of action rather than an effect on network activity. nih.govnih.gov The depolarization is concentration-dependent, with higher concentrations producing a more robust effect. researchgate.net
A key finding in thalamic physiology is the selective depolarization of GABAergic neurons in the thalamic reticular nucleus (TRN) by DNQX, while nearby glutamatergic thalamocortical neurons in the ventrobasal (VB) nucleus remain unaffected. nih.govphysiology.org In current-clamp recordings, DNQX produced a consistent and reversible membrane depolarization in TRN neurons. nih.gov When recorded in voltage-clamp mode, this effect manifested as a reversible inward current. nih.govresearchgate.net
| Neuron Type | Brain Region | Effect on Membrane Potential | Effect on Input Resistance | Mediating Receptor | Reference |
|---|---|---|---|---|---|
| Thalamic Reticular Nucleus (TRN) Neuron | Thalamus | Depolarization (average 3.3 ± 1.1 mV) | No significant change | AMPA Receptor | nih.gov |
| Ventrobasal (VB) Relay Neuron | Thalamus | No alteration (0.2 ± 0.5 mV) | No alteration | N/A | nih.gov |
Utilization of DNQX in Brain Slice Preparations for Neurotransmitter Studies
Acute brain slice preparations are a cornerstone of in vitro neuroscience research, allowing for the study of neuronal circuits and synaptic properties in a near-physiological state. providence.orgelsevierpure.comresearchgate.net DNQX is an indispensable pharmacological tool in this context, primarily used to dissect the contributions of different glutamate receptor subtypes to synaptic events.
By applying DNQX to brain slices, researchers can selectively block synaptic transmission mediated by AMPA and kainate receptors. nih.gov This allows for the isolation of the NMDA receptor-mediated component of excitatory neurotransmission. nih.gov For example, in studies of the rat piriform cortex, after blocking the fast EPSCs with DNQX, a slower response component remained that could be subsequently blocked by an NMDA receptor antagonist, demonstrating the presence and contribution of both receptor types at these synapses. nih.gov This pharmacological isolation is crucial for studying phenomena like synaptic plasticity (e.g., long-term potentiation, LTP), where the activation of NMDA receptors is often a key initiating step.
Furthermore, the selective actions of DNQX, such as the depolarization of TRN neurons, are studied in brain slices to understand the unique properties of specific cell types and their receptors. nih.govnih.gov These preparations, containing interconnected neurons from specific brain regions like the thalamus, provide an ideal model system to investigate how compounds like DNQX alter intrinsic neuronal properties and local circuit function. nih.govphysiology.org The use of brain slices from both wild-type and genetically modified animals further enhances the utility of DNQX in elucidating the molecular and cellular mechanisms of neurotransmission. elsevierpure.com
Impact on Gene Expression and Receptor Subunit Regulation
Beyond its immediate effects on channel gating and synaptic currents, the application of DNQX in research models has revealed downstream consequences on gene expression, particularly in the context of circadian rhythms.
The suprachiasmatic nucleus (SCN) is the master circadian pacemaker in mammals, synchronizing physiological and behavioral rhythms to the daily light-dark cycle. nih.govresearchgate.net Light information is transmitted from the retina to the SCN via the retinohypothalamic tract, which uses glutamate as its primary neurotransmitter. nih.gov The activation of glutamate receptors in the SCN is critical for light-induced phase shifts of the circadian clock and the acute induction of clock genes, such as Per1 and Per2. nih.gov
Research using Syrian hamsters has shown that the administration of DNQX can block the light-induced increase in Per1 and Per2 mRNA levels in the SCN. nih.gov This demonstrates that AMPA/kainate receptor activation is a necessary step in the signaling pathway that links light perception to the regulation of the core molecular clockwork. nih.gov Interestingly, even with DNQX administration, a slight elevation of Per1 and Per2 mRNA remained in the ventrolateral part of the SCN, suggesting that AMPA/kainate receptor activation might not be the sole pathway for these effects in this specific subregion. nih.gov These findings underscore the utility of DNQX in untangling the specific neurotransmitter receptor pathways that govern the expression of genes fundamental to circadian biology. researchgate.netnih.gov
| Gene | Brain Region | Experimental Condition | Effect of DNQX | Reference |
|---|---|---|---|---|
| Per1 | SCN | Light stimulation | Inhibits acute increase in mRNA levels | nih.gov |
| Per2 | SCN | Light stimulation | Inhibits acute increase in mRNA levels | nih.gov |
Influence on GABA-A Receptor Subunit mRNA Down-regulation
The interaction between the glutamatergic and GABAergic systems is a critical area of neuroscientific research. While 6,7-Dinitro-2,3-quinoxalinedione (DNQX) is primarily characterized as an antagonist of AMPA/kainate receptors, its influence extends to the modulation of the GABAergic system, including the regulation of GABA-A receptor subunit gene expression.
Research conducted on cultured mouse cerebellar granule cells has provided direct evidence of DNQX's ability to interfere with the downregulation of specific GABA-A receptor subunit mRNAs. One study demonstrated that while the application of certain compounds can induce the downregulation of GABA-A receptor α1 and α6 subunit mRNA, this effect can be prevented by the co-administration of DNQX. researchgate.net This finding suggests that the downregulation of these particular GABA-A receptor subunits is dependent on AMPA receptor activation and can be effectively blocked by DNQX.
This regulatory role at the mRNA level is complemented by electrophysiological findings. In cerebellar granule cells, DNQX and the related quinoxaline (B1680401) derivative NBQX have been shown to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), which are mediated by GABA-A receptors. nih.gov Notably, this effect was not replicated by broad-spectrum glutamate antagonists or more selective AMPA receptor antagonists, indicating a specific action of the quinoxaline structure that is independent of its primary function as a glutamate receptor blocker. nih.gov
Furthermore, investigations into thalamic circuits have revealed that DNQX can selectively depolarize GABA-containing neurons within the thalamic reticular nucleus (TRN). nih.gov This depolarization would, in turn, modulate the inhibitory output from these neurons to thalamic relay nuclei, highlighting another mechanism by which DNQX can influence GABAergic transmission. nih.gov
Table 1: Effect of DNQX on GABA-A Receptor Subunit mRNA Down-regulation in Cultured Mouse Cerebellar Granule Cells This table summarizes the findings on how DNQX counteracts the induced down-regulation of specific GABA-A receptor subunit mRNAs.
| Cell Type | Experimental Condition | Measured Subunit mRNA | Effect of DNQX (50 µM) | Reference |
| Mouse Cerebellar Granule Cells | Induced down-regulation via CPW-399 | GABA-A Receptor α1 and α6 | Prevents down-regulation | researchgate.net |
Investigations into Synaptic Plasticity and Calcium Signaling Pathways Mediated by Glutamate Receptors
DNQX is a cornerstone pharmacological tool for dissecting the roles of AMPA and kainate receptors in synaptic plasticity and associated intracellular signaling cascades, particularly those involving calcium (Ca2+). By competitively antagonizing these receptors, DNQX allows researchers to isolate and study phenomena mediated by other receptor types, such as NMDA receptors, and to understand the specific contributions of non-NMDA receptors to synaptic function.
As a potent antagonist, DNQX effectively blocks the fast component of excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors. This action is fundamental in studies of long-term potentiation (LTP) and long-term depression (LTD), two primary forms of synaptic plasticity. For instance, in vivo perfusion of DNQX into the CA1 region of the rat hippocampus leads to a complete and reversible block of field excitatory postsynaptic potentials (EPSPs), demonstrating that low-frequency synaptic transmission at this pathway is mediated by non-NMDA receptors.
Chronic exposure of neuronal cultures to glutamate receptor antagonists like quinoxaline derivatives has been shown to induce a state of neuronal hyperexcitability. In studies using hypothalamic neurons, long-term blockade with glutamate antagonists resulted in a dramatic increase in intracellular Ca2+ to abnormally high levels upon removal of the blocking agents. This Ca2+ hyperexcitability often manifested as spontaneous, synchronized Ca2+ oscillations. The reintroduction of the antagonists or the application of tetrodotoxin, which blocks action potentials, could suppress these effects. This indicates that the chronic blockade leads to compensatory changes in the neurons that enhance their response to glutamate, a key aspect of homeostatic plasticity.
The selective action of DNQX also reveals complexities in neuronal signaling. In rat thalamic neurons, DNQX produces a slow-onset, long-lasting depolarization specifically in the GABAergic neurons of the thalamic reticular nucleus (TRN), while not affecting ventrobasal (VB) thalamocortical relay neurons. nih.gov This selective depolarization is mediated by AMPA receptors and results in an inward current in TRN neurons. nih.gov This differential effect highlights the heterogeneity of AMPA receptor complexes in different neuronal populations and provides a mechanism by which DNQX can modulate entire neural circuits, influencing synaptic plasticity beyond simple blockade of excitatory transmission. nih.gov
Table 2: Effects of DNQX on Neuronal Electrical Properties and Calcium Signaling This table details the observed effects of DNQX application on key parameters in different experimental models, highlighting its role in modulating synaptic transmission and calcium dynamics.
| Experimental Model | DNQX Concentration | Observed Effect | Implication for Synaptic Plasticity & Calcium Signaling | Reference |
| Rat Hippocampus (in vivo) | 25-100 µM | Complete and reversible block of field EPSPs and orthodromic population spikes. | Demonstrates that low-frequency synaptic transmission is mediated by non-NMDA receptors. | |
| Cultured Hypothalamic Neurons | Chronic Blockade (with CNQX/AP5) | Removal of blockade leads to a dramatic rise in intracellular Ca2+ and spontaneous oscillations. | Reveals homeostatic plasticity mechanisms and neuronal hyperexcitability following prolonged glutamate receptor antagonism. | |
| Rat Thalamic Reticular Nucleus (TRN) Neurons | 20 µM | Slow, long-duration membrane depolarization and inward current. | Selective modulation of GABAergic neuron excitability, influencing inhibitory circuit output. | nih.gov |
| Rat Ventrobasal (VB) Neurons | 20 µM | No significant change in membrane potential or input resistance. | Demonstrates cell-type specific action of DNQX, likely due to differential AMPA receptor subunit composition. | nih.gov |
In Vivo Neuroscience Research Applications of Dnqx in Animal Models
Behavioral Neuroscience Studies
Conditioned Place Preference (CPP) is a widely used behavioral paradigm to study the rewarding effects of drugs. Research utilizing DNQX has been instrumental in clarifying the role of AMPA/kainate glutamate (B1630785) receptors in the mechanisms of drug reward, particularly within the nucleus accumbens, a key brain region in the reward circuit.
Studies in rats have shown that injecting DNQX directly into the nucleus accumbens inhibits the acquisition of CPP induced by amphetamine, but not by morphine. nih.gov When administered before training sessions with cocaine, DNQX also attenuated the acquisition of place preference, suggesting that AMPA receptor activity is necessary for the primary rewarding stimulation of these psychostimulants. nih.govnih.gov In contrast, the rewarding effects of morphine appear to operate through a mechanism independent of AMPA/kainate receptor activation in this brain area. nih.gov
Interestingly, the role of these receptors shifts when considering the expression of previously learned drug-reward associations. When DNQX was administered just before testing in animals that had already acquired a CPP, it blocked the expression of place preference for both amphetamine and morphine. nih.gov Similarly, both DNQX and the dopaminergic antagonist fluphenazine (B1673473) blocked the expression of a previously established cocaine-induced CPP. wikipedia.orgnih.gov These findings suggest that while the initial rewarding effects of different drugs may involve distinct pathways, the memory or recall of these rewarding associations broadly relies on the activation of AMPA/kainate receptors in the nucleus accumbens. nih.govnih.gov
Table 1: Effects of DNQX on Conditioned Place Preference (CPP) in Rats
| Drug of Abuse | DNQX Effect on CPP Acquisition (in Nucleus Accumbens) | DNQX Effect on CPP Expression (in Nucleus Accumbens) | Reference |
|---|---|---|---|
| Amphetamine | Inhibited | Inhibited | nih.gov |
| Morphine | No Effect | Inhibited | nih.gov |
| Cocaine | Inhibited | Inhibited | nih.gov |
Behavioral sensitization is a phenomenon where repeated, intermittent administration of a drug, such as amphetamine, leads to a progressively enhanced motor-stimulant response. doi.orgnih.gov This process is thought to model the neuroplastic changes underlying drug craving and addiction. doi.org DNQX has been a critical tool in demonstrating the involvement of non-NMDA glutamate receptors in this phenomenon.
In studies with mice, DNQX was found to block both the induction (development) and the expression (manifestation) of behavioral sensitization to amphetamine-induced stereotypy. nih.gov This is a significant finding, as it contrasts with NMDA receptor antagonists, which typically only block the induction phase. nih.gov The ability of DNQX to block the expression of sensitization suggests that the enhanced behavioral response in sensitized animals is actively mediated by AMPA/kainate receptor signaling. nih.gov Furthermore, DNQX's effect is specific to the sensitized component of the behavior; it does not alter the typical locomotor response to amphetamine in naive animals. nih.gov
The modulation of locomotor activity by DNQX also reveals complex circuit interactions. For instance, bilateral injection of DNQX into the ventral tegmental area (VTA), a core dopamine (B1211576) center, was shown to increase locomotor activity in rats. nih.gov This suggests that a tonically active glutamatergic input to the VTA normally serves to inhibit locomotion. nih.gov However, this locomotor-stimulating effect of DNQX was dependent on a functional dopamine system, as it was significantly reduced by dopamine receptor blockade or dopamine depletion. nih.gov
Table 2: Effect of DNQX on Amphetamine-Induced Behavioral Sensitization in Mice
| Phase of Sensitization | Effect of DNQX | Key Finding | Reference |
|---|---|---|---|
| Induction (Development) | Blocked | Prevents the development of a sensitized state. | nih.gov |
| Expression (Manifestation) | Blocked | Inhibits the enhanced behavioral response in already sensitized animals. | nih.gov |
Elucidation of Complex Neurotransmitter Interactions Involving Glutamate and Dopaminergic Systems
The research employing DNQX in behavioral paradigms has been pivotal in unraveling the intricate interplay between the brain's glutamate and dopamine systems. These two neurotransmitter systems are deeply interconnected, particularly in circuits governing motivation, reward, and motor control. nih.gov
The findings from amphetamine sensitization studies strongly support the hypothesis that the enhanced behavioral responsiveness in sensitized animals arises from the activation of excitatory amino acid (EAA) receptors, which in turn boosts dopamine release in the striatum. wikipedia.orgnih.gov By blocking AMPA/kainate receptors, DNQX prevents this enhanced dopaminergic response, thereby blocking the expression of sensitization. nih.gov This demonstrates a functional link where glutamatergic activity, via non-NMDA receptors, is a prerequisite for the heightened dopamine-mediated behaviors seen in sensitization.
Furthermore, studies on drug reward highlight a complex, and at times, hierarchical relationship. The observation that DNQX can block the acquisition of cocaine CPP, while dopamine antagonists sometimes fail to do so, suggests that AMPA/kainate receptor activation in the nucleus accumbens may be a critical upstream event for the rewarding effects of some psychostimulants. wikipedia.orgnih.gov The locomotor effects of DNQX injected into the VTA also underscore this interdependence; blocking glutamate receptors in the VTA produces a behavioral outcome (hyperlocomotion) that requires a permissive tone from the dopamine system. nih.gov This indicates that glutamatergic inputs to the VTA are not merely excitatory or inhibitory in a simple sense, but rather modulate the functional output of the mesolimbic dopamine pathway.
Applications in Non-Mammalian Model Organisms (e.g., Drosophila Larval Neuromuscular Junction)
The use of non-mammalian model organisms, such as the fruit fly Drosophila melanogaster, offers powerful genetic and physiological tools to study fundamental principles of neuroscience. nih.govnih.govnih.gov The Drosophila larval neuromuscular junction (NMJ) is a well-established model for studying the development, function, and plasticity of glutamatergic synapses, which are homologous to excitatory synapses in the mammalian brain. nih.govfrontiersin.orguky.edu
In contrast to its potent effects in mammalian systems, the application of DNQX at the Drosophila larval NMJ has yielded surprising results. Pharmacological characterization of the glutamate receptors on the larval muscle fibers revealed that they depolarize in response to glutamate and quisqualate. consensus.appuky.edu However, in one study, the application of known AMPA/kainate receptor antagonists, including DNQX, showed no substantial effect on synaptic transmission, nor did it block the muscle depolarization caused by quisqualate. consensus.app
This finding suggests that the glutamate receptors at the Drosophila larval NMJ, while functionally similar to mammalian AMPA receptors, possess a distinct pharmacological profile. consensus.appuky.edu This highlights the importance of empirical testing across different species and demonstrates how findings in non-mammalian models can reveal evolutionary divergence in receptor pharmacology, providing a more nuanced understanding of synaptic transmission.
Novel and Non Canonical Mechanisms of Dnqx Action
Characterization of Pro-oxidant Properties and Cytotoxicity Mechanisms of DNQX and Derivatives
Beyond its effects in the nervous system, the cytotoxic properties of DNQX and its derivatives have been linked to their ability to induce oxidative stress. nih.govbibliotekanauki.pl Studies have explored the redox properties of DNQX, its mono-nitro derivative (NQX), and its de-nitro derivative (QX) to understand the mechanisms behind their cytotoxicity. nih.govbibliotekanauki.pl
The pro-oxidant nature of DNQX is rooted in its chemical structure and redox potential. The electrochemical reduction of the nitro groups on DNQX is a key characteristic of its reactivity. nih.govbibliotekanauki.pl
| Compound | Reduction Peak Potential (Ep,7) vs. Ag/AgCl at pH 7.0 | Reactivity with Single-Electron Transferring Enzymes |
|---|---|---|
| DNQX | -0.43 V and -0.72 V | Similar to model nitrobenzenes with E¹₇ values of -0.29 V to -0.42 V |
| NQX | -0.67 V | Similar to model nitrobenzenes with E¹₇ values of -0.29 V to -0.42 V |
Advanced Research Methodologies and Future Perspectives for 6,7 Dinitro 2,3 Quinoxalinedione Research
Integration of DNQX with Advanced Drug Delivery Systems (e.g., Nanoparticle Encapsulation) for Targeted Studies
The full potential of DNQX in research has been historically limited by challenges in its delivery, particularly in achieving targeted and sustained concentrations in specific tissues or cellular compartments. Advanced drug delivery systems, especially those utilizing nanotechnology, offer a promising solution to these challenges.
Nanoparticle encapsulation involves enclosing DNQX within a nanoscale carrier. This approach can enhance the bioavailability and stability of the compound. nih.gov Furthermore, the surface of these nanoparticles can be modified to target specific cells or receptors, enabling more precise and localized delivery. nih.gov This targeted approach is crucial for minimizing off-target effects and for dissecting the specific roles of glutamate (B1630785) receptors in complex biological systems.
The application of drug-encapsulated nanoparticles is versatile and can be customized for specific research questions. nih.gov For instance, nanoparticles can be designed to release DNQX in response to specific physiological cues, such as changes in pH or temperature, allowing for controlled and on-demand antagonism of glutamate receptors. researchgate.net This level of control is invaluable for studies aiming to understand the temporal dynamics of glutamatergic signaling in various physiological and pathological processes.
While the primary focus of nanoparticle delivery has been in therapeutic applications, the principles are directly transferable to research settings. nih.govnih.gov By improving the delivery of DNQX, researchers can gain more accurate insights into the function of AMPA and kainate receptors in their native environments.
Table 1: Potential Advantages of Nanoparticle Encapsulation for DNQX Research
| Feature | Benefit for Research | Potential Application |
|---|---|---|
| Enhanced Bioavailability | Increases the effective concentration of DNQX at the target site. | More reliable and reproducible results in both in vitro and in vivo studies. |
| Targeted Delivery | Reduces off-target effects and allows for tissue- or cell-specific antagonism. | Investigation of receptor function in specific neuronal circuits or non-neuronal tissues. |
| Controlled Release | Enables temporal control over receptor blockade. | Studies on the role of glutamatergic signaling in dynamic processes like learning and memory. |
| Improved Stability | Protects DNQX from degradation, ensuring a longer half-life. | Long-term studies requiring sustained receptor antagonism. |
Emerging Applications of DNQX in Plant Glutamate Receptor Homolog Research
While initially characterized for its effects on animal nervous systems, DNQX has found an unexpected and burgeoning application in the field of plant biology. nih.govnih.gov Plants possess genes that are homologous to animal ionotropic glutamate receptors (iGluRs), known as glutamate receptor-like (GLR) channels. oup.comoup.com These GLR channels are implicated in a variety of plant-specific physiological processes, and DNQX has become an important pharmacological tool for their study. oup.com
Initial research demonstrated that DNQX could induce a long-hypocotyl phenotype in Arabidopsis thaliana seedlings grown in the light, suggesting an impairment of light-signal transduction. oup.comusp.br This effect was specific to light conditions, as dark-grown seedlings were unaffected. usp.br Subsequent studies have shown that DNQX can also suppress pollen tube growth, indicating a role for GLRs in plant reproduction. nih.gov
The use of DNQX in plant research has helped to elucidate the functions of GLRs in nutrient sensing, particularly in relation to nitrogen and carbon balance, and in mediating calcium ion influx. nih.govnih.gov Although the concentrations of DNQX used in plant studies are often higher than those used in animal studies, the observed effects provide compelling evidence for the functional roles of these receptor homologs. oup.com
Table 2: Selected Applications of DNQX in Plant GLR Research
| Plant Species | Biological Process Investigated | Observed Effect of DNQX | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Hypocotyl elongation in light | Increased elongation, mimicking an etiolated phenotype. | oup.comusp.br |
| Arabidopsis thaliana | Chlorophyll (B73375) synthesis | Reduced chlorophyll accumulation in response to light. | usp.br |
| Nicotiana tabacum (Tobacco) | Pollen tube growth | Suppression of growth. | nih.gov |
Future Directions in Unveiling Finer Selectivity and Modulatory Mechanisms of Quinoxalinediones
A key challenge in the field of glutamate receptor pharmacology is achieving high selectivity for specific receptor subtypes. While DNQX is a potent antagonist, it exhibits broad activity against both AMPA and kainate receptors. Furthermore, some studies have indicated that at certain concentrations, it can also interact with the glycine (B1666218) site of NMDA receptors. nih.gov Future research is focused on developing new quinoxalinedione (B3055175) analogs with improved selectivity, which will allow for a more precise dissection of the roles of different glutamate receptor subtypes.
This pursuit of finer selectivity involves systematic modifications to the quinoxaline (B1680401) scaffold. By altering substituent groups at various positions on the aromatic rings, researchers can fine-tune the electronic and steric properties of the molecule to favor binding to one receptor subtype over another. This approach has been successful in developing other classes of kinase inhibitors, where subtle changes in the molecular structure lead to significant differences in target selectivity.
Understanding the modulatory mechanisms of these compounds is another critical area of future research. This includes investigating how different analogs interact with the ligand-binding domain of the receptor and how these interactions translate into agonistic, antagonistic, or allosteric modulatory effects. Such studies will not only lead to the development of more specific research tools but also provide deeper insights into the fundamental principles of receptor-ligand recognition and channel gating.
Computational Design and Discovery of Next-Generation Quinoxalinedione Analogues for Specific Research Probes
The rational design of new scientific tools is increasingly being driven by computational methods. For quinoxalinedione research, computational chemistry and molecular modeling are poised to accelerate the discovery of next-generation analogs with tailored properties. nih.govnih.gov Techniques such as molecular docking and in silico screening allow researchers to predict the binding affinity and selectivity of virtual compounds before they are synthesized, saving significant time and resources.
Molecular docking studies can simulate the interaction between a potential quinoxalinedione analog and the three-dimensional structure of a glutamate receptor's ligand-binding domain. nih.gov By analyzing these interactions, researchers can identify key structural features that contribute to high-affinity binding and selectivity. For example, the presence of specific hydrogen bonds or non-covalent interactions can be correlated with a compound's potency and its preference for a particular receptor subtype. nih.gov
This computational approach allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and biological testing. Furthermore, it can guide the design of entirely new molecular scaffolds that retain the desired pharmacophore of the quinoxalinedione core while incorporating novel features to enhance selectivity or other properties. The synergy between computational design and traditional medicinal chemistry holds the key to developing highly specific and potent probes that will be invaluable for future research into the complexities of glutamatergic signaling.
Q & A
Q. What is the primary mechanism of action of DNQX in blocking glutamatergic signaling?
DNQX acts as a competitive antagonist at AMPA and kainate subtypes of ionotropic glutamate receptors, preventing neurotransmitter binding and subsequent ion channel activation. In electrophysiological experiments, DNQX at concentrations of 10–20 μM completely abolishes spontaneous inward currents mediated by these receptors, as demonstrated in cortical progenitor cells .
Q. What experimental considerations are critical when using DNQX in electrophysiological studies?
Proper dissolution of DNQX in aqueous solutions (e.g., deionized water) at concentrations typically ranging from 10–100 μM is essential. Researchers must account for potential solvent effects when combining DNQX with antagonists requiring organic solvents (e.g., DMSO). Control experiments should include vehicle solutions to isolate specific pharmacological effects .
Q. How does DNQX distinguish between AMPA and kainate receptor subtypes in functional assays?
Differential selectivity can be assessed using receptor subunit-specific knockout models or competitive binding assays. For example, DNQX exhibits higher affinity for GluA2-containing AMPA receptors compared to kainate receptors (GluK1/GluK2), with IC₅₀ values differing by ~10-fold in HEK293 cell models expressing distinct receptor subtypes .
Advanced Research Questions
Q. How does DNQX's receptor selectivity compare to newer quinoxalinedione derivatives in modulating synaptic transmission?
While DNQX primarily targets AMPA/kainate receptors, derivatives like ACEA-1328 (5-nitro-6,7-dimethyl analog) show enhanced NMDA receptor glycine site antagonism with systemic bioavailability. Comparative studies using paired whole-cell recordings and receptor binding assays reveal DNQX has 50–100× higher affinity for AMPA receptors versus NMDA glycine sites .
Q. What methodological approaches resolve contradictory data regarding DNQX's effects on spontaneous versus evoked synaptic activity?
Contradictions may arise from differential effects on presynaptic versus postsynaptic receptors. A combined approach using tetrodotoxin (TTX, to block action potentials) with DNQX application can isolate direct postsynaptic effects. Quantitative analysis of miniature excitatory postsynaptic current (mEPSC) frequency and amplitude under these conditions clarifies receptor-specific contributions .
Q. What computational chemistry methods are employed to study DNQX's structure-activity relationship?
Density functional theory (DFT) calculations analyze electron distribution at the quinoxalinedione core, particularly the nitro groups' role in receptor binding. Vibrational frequency analysis and molecular docking simulations predict binding affinities to AMPA receptor subunits, guiding synthetic modification strategies .
Methodological Tables
Data Contradiction Analysis
- Observed Discrepancy : DNQX inconsistently suppresses NMDA receptor-mediated currents in some studies.
- Resolution : NMDA receptor effects are likely indirect, mediated by reduced AMPA-dependent depolarization. Direct inhibition requires glycine-site antagonists (e.g., ACEA-1021). Validate via voltage-clamp experiments at +40 mV to isolate NMDA currents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
